molecular formula C42H84NO6P B1240184 [(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate

Cat. No.: B1240184
M. Wt: 730.1 g/mol
InChI Key: SEEJZRCEDNOVGA-AUTSUKAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate typically involves the condensation of serine and palmitoyl-CoA to form sphinganine, which is then acylated with a fatty acid to produce ceramide. The ceramide is subsequently phosphorylated to form ceramide phosphate .

Industrial Production Methods

Industrial production of this compound often employs high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification and validation of the compound. This method ensures high extraction recoveries and accurate quantification .

Chemical Reactions Analysis

Types of Reactions

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include different ceramide derivatives and metabolites that play roles in cellular signaling and regulation .

Mechanism of Action

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate exerts its effects by acting as a mediator of the inflammatory response. It is formed from ceramides by the action of ceramide kinase and can be dephosphorylated back to ceramides by phosphatidate phosphatase. This dynamic conversion regulates various cellular processes, including apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate is unique due to its specific fatty acid chain length and its role as a ceramide phosphate. This unique structure allows it to participate in specific cellular signaling pathways and makes it a valuable biomarker for various diseases .

Properties

Molecular Formula

C42H84NO6P

Molecular Weight

730.1 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C42H84NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48)/b37-35+/t40-,41+/m0/s1

InChI Key

SEEJZRCEDNOVGA-AUTSUKAISA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 2
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 3
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 4
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 5
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate
Reactant of Route 6
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate

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